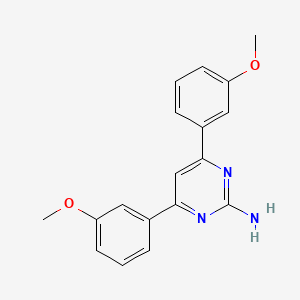
4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine is a chemical compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Mechanism of Action
Target of Action
The primary target of 4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during anaphase .
Mode of Action
This compound interacts with AURKA by binding to it . This binding inhibits the activity of AURKA, leading to changes in the cell cycle . The compound reduces the phosphorylation of AURKA at Thr283, a critical step in the activation of this kinase .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, specifically the transition from the G2 phase to the M phase . This leads to an accumulation of cells in the G2/M phase, disrupting the normal progression of the cell cycle . The downstream effect of this disruption is the induction of apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s ability to inhibit aurka in human colon cancer cells suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The result of this compound’s action is the induction of apoptosis in cancer cells . This is evidenced by the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, which are markers of apoptosis . The compound’s action thus leads to a reduction in the clonogenicity of cancer cells .
Biochemical Analysis
Biochemical Properties
4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is Aurora kinase A (AURKA). This compound has been shown to inhibit AURKA activity, leading to reduced phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells . The inhibition of AURKA by this compound results in the accumulation of the G2/M phase of the cell cycle and triggers the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, indicating its role in inducing apoptosis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In HCT116 human colon cancer cells, this compound causes cell cycle arrest at the G2/M phase and induces caspase-mediated apoptotic cell death . Additionally, it has been observed to influence cell signaling pathways, particularly those involving AURKA, leading to changes in gene expression and cellular metabolism . The compound’s ability to inhibit AURKA activity and induce apoptosis makes it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to AURKA, inhibiting its activity and reducing its phosphorylation at Thr283 . This inhibition leads to cell cycle arrest at the G2/M phase and triggers apoptotic pathways through the activation of caspases . The molecular binding mode between this compound and AURKA has been elucidated through in silico docking experiments, demonstrating strong binding affinities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions and continues to exert its inhibitory effects on AURKA over extended periods . Long-term exposure to this compound in in vitro studies has demonstrated sustained cell cycle arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that there is a threshold effect, where low doses of the compound exhibit minimal toxicity and significant anticancer activity . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism may affect its efficacy and toxicity, and understanding these pathways is essential for optimizing its therapeutic use . The interactions with metabolic enzymes can also impact the compound’s stability and degradation, influencing its overall effectiveness .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within target tissues, influencing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine typically involves the condensation of appropriate aromatic aldehydes with guanidine derivatives under controlled conditions. One common method involves the use of 3-methoxybenzaldehyde and guanidine carbonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Comparison with Similar Compounds
4,6-Diphenylpyrimidin-2-amine: Similar structure but lacks the methoxy groups.
2-Aminopyrimidine derivatives: These compounds share the pyrimidine core but differ in their substituents, leading to varied biological activities.
Uniqueness: 4,6-Bis(3-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of methoxy groups on the aromatic rings, which can influence its electronic properties and biological activity. The methoxy groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development.
Properties
IUPAC Name |
4,6-bis(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-22-14-7-3-5-12(9-14)16-11-17(21-18(19)20-16)13-6-4-8-15(10-13)23-2/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKQRIUCVJYAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

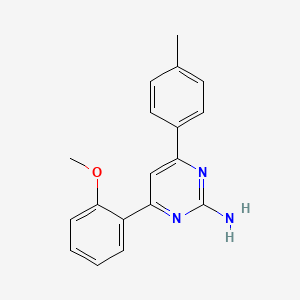
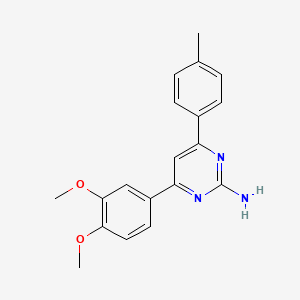
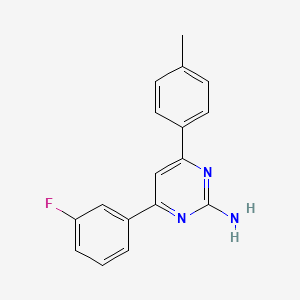
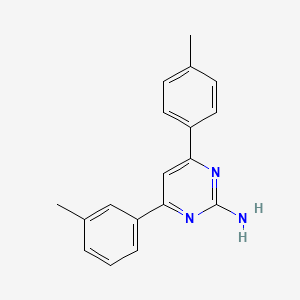
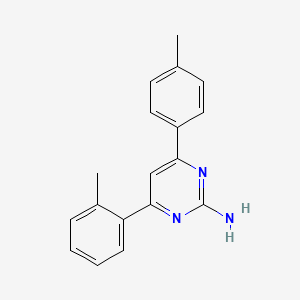
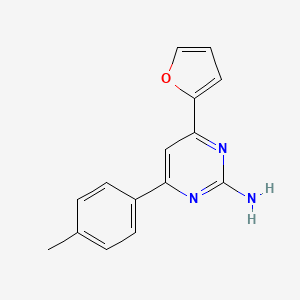
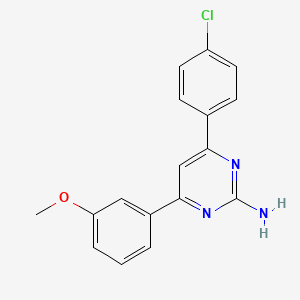
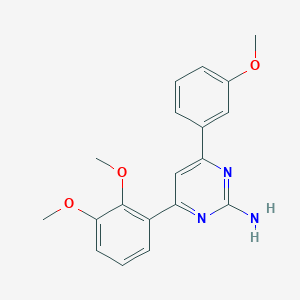
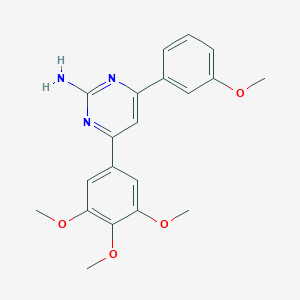
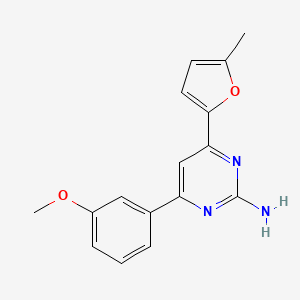
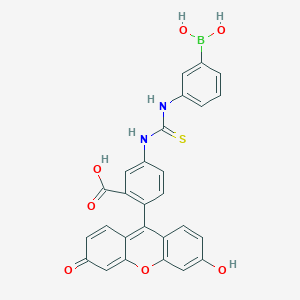
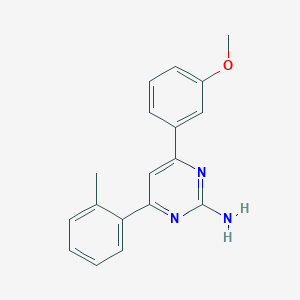
![4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347515.png)
